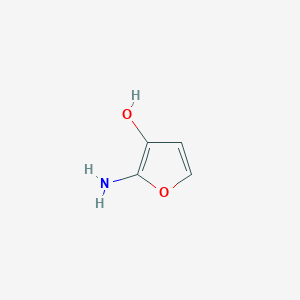

2-Aminofuran-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2 |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

2-aminofuran-3-ol |

InChI |

InChI=1S/C4H5NO2/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |

InChI Key |

RVTOFGBKWNLTIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminofuran 3 Ol and Its Structural Analogues

Direct Synthetic Routes

Direct synthetic routes to 2-aminofurans involve the formation of the furan (B31954) ring as a key step. These methods are often efficient and provide a straightforward approach to the desired heterocyclic core.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 2-aminofurans, utilizing a range of starting materials and reaction conditions to construct the heterocyclic ring.

The cyclization of nitrile-containing precursors is a widely employed and versatile method for the synthesis of 2-aminofurans. researchgate.net This approach leverages the reactivity of the nitrile group to facilitate ring closure.

From γ-Keto-Nitriles: The intramolecular cyclization of γ-keto-nitriles is a classical and effective method for synthesizing 2-aminofurans. researchgate.netresearchgate.netgeorgiasouthern.edu The reaction typically proceeds under basic or acidic conditions, where the enolate or enol form of the ketone attacks the nitrile group, leading to the formation of the furan ring. The versatility of this method allows for the introduction of various substituents on the furan ring by choosing appropriately substituted γ-keto-nitriles. georgiasouthern.edu A general scheme for this synthesis is the reaction of an α-haloketone with a β-keto-nitrile in the presence of a base.

From γ-Hydroxy-Nitriles: Similar to γ-keto-nitriles, γ-hydroxy-nitriles can also undergo intramolecular cyclization to yield 2-aminofurans. researchgate.net This reaction is typically acid-catalyzed, involving the protonation of the hydroxyl group, followed by its elimination as water and subsequent cyclization of the resulting carbocation onto the nitrile group.

From α,β-Unsaturated Ketones and Cyanide: The reaction of α,β-unsaturated ketones with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, provides a pathway to 2-aminofurans. researchgate.netorganic-chemistry.org This reaction proceeds via a Michael addition of the cyanide ion to the α,β-unsaturated ketone, forming a γ-keto-nitrile intermediate, which then cyclizes to the 2-aminofuran. researchgate.net The reaction conditions can be tuned to favor the formation of the desired furan product. nih.govrsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| γ-Keto-nitrile | Base or Acid | 2-Aminofuran | researchgate.net |

| γ-Hydroxy-nitrile | Acid | 2-Aminofuran | researchgate.net |

| α,β-Unsaturated ketone | KCN or TMSCN | 2-Aminofuran | researchgate.netorganic-chemistry.org |

More recent developments in the synthesis of 2-aminofurans involve the use of propargyl alcohols and ynamides as precursors.

Propargyl Alcohol Cyclizations: Propargyl alcohols can be utilized in cyclization reactions to form furan rings. researchgate.netnih.govtaylorfrancis.com For instance, the reaction of propargyl alcohols with certain nucleophiles can trigger a cascade of reactions leading to the formation of substituted furans.

Ynamide Cyclizations: Ynamides have emerged as versatile building blocks in organic synthesis. Gold-catalyzed cascade cyclization of N-propargyl ynamides has been developed for the efficient synthesis of functionalized fused pyrrole (B145914) systems, and similar strategies can be adapted for furan synthesis. rsc.org Mn(OAc)3/Cu(OAc)2-mediated reactions between ynamides and cyclic α-dicarbonyl radicals have been shown to produce persubstituted 2-aminofurans in good to excellent yields. researchgate.net

| Precursor | Catalyst/Reagents | Product Type | Reference |

| N-Propargyl ynamide | Gold catalyst | Fused pyrroles (adaptable for furans) | rsc.org |

| Ynamide and α-dicarbonyl radical | Mn(OAc)3/Cu(OAc)2 | Persubstituted 2-aminofuran | researchgate.net |

Three-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 2-aminofurans from simple starting materials in a single step. researchgate.netnih.gov An example is the reaction between an aldehyde, a β-ketoester, and a nitrile-containing compound in the presence of a suitable catalyst. These reactions are often characterized by their high bond-forming efficiency and the ability to generate molecular diversity. An iron-catalyzed protocol for the synthesis of 2-aminofurans from 2-haloketones and tertiary amines or enamines has also been reported. researchgate.net

Reduction of Precursor Functional Groups

Another direct route to 2-aminofurans involves the reduction of precursor functional groups, such as nitro or azido (B1232118) groups, at the 2-position of a pre-formed furan ring. researchgate.net

Reduction of 2-Nitrofurans: The catalytic reduction of 2-nitrofurans can yield 2-aminofurans. researchgate.net However, the instability of many 2-aminofurans can lead to low isolated yields. researchgate.net To overcome this, the resulting 2-aminofurans are often trapped in situ with a suitable reagent. researchgate.net For example, the reduction of 5-nitro-2-furaldehyde (B57684) derivatives can lead to the corresponding 5-aminofurans.

Reduction of 2-Azidofurans: The reduction of 2-azidofurans, for instance via a Staudinger reaction or catalytic hydrogenation, provides a milder alternative to the reduction of nitro compounds for the synthesis of 2-aminofurans. researchgate.net

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 2-Nitrofuran | Catalytic Hydrogenation (e.g., Pd/C, H2) | 2-Aminofuran | researchgate.netresearchgate.net |

| 2-Azidofuran | PPh3, H2O (Staudinger) or Catalytic Hydrogenation | 2-Aminofuran | researchgate.net |

Rearrangement Reactions

Rearrangement reactions of certain furan derivatives can also serve as a synthetic route to 2-aminofurans.

Rearrangement of Furan-2-Carboxylate (B1237412) Derivatives: Specific furan-2-carboxylate derivatives can undergo rearrangement to form 2-aminofurans. researchgate.net For example, the Curtius, Hofmann, or Lossen rearrangement of furan-2-carboxamides or their derivatives can provide access to 2-aminofurans.

Oxidative Rearrangement of Furan-2-carboximidamides: The oxidation of furan-2-carboximidamides with reagents like (dicarboxyiodo)benzenes leads to the formation of N1-acyl-N1-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.org Subsequent thermolysis of these ureas yields the corresponding 2-acylaminofurans, which are protected forms of 2-aminofurans. rsc.org

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods focus on the strategic modification of a pre-existing furan or a non-aromatic precursor ring. These pathways rely on controlling the regioselectivity of reactions to install the desired functional groups at the correct positions or on building stereochemistry in a precursor that is later converted to the target furan.

Regioselective Functionalization of Furan Scaffolds

Achieving the specific 2-amino-3-hydroxy substitution pattern on a furan ring through direct C-H functionalization of the parent heterocycle is challenging due to the inherent reactivity patterns of the furan nucleus. Therefore, regioselective synthesis often begins with a furan ring already bearing a substituent that can direct subsequent functionalization.

One strategy involves the use of a directing group to activate a specific C-H bond. For example, an aldehyde group at the C2 position can be converted into a temporary imine directing group, which facilitates the regioselective silylation of the furan ring at the C3-position. chemistryviews.org This C3-silylated intermediate can then be further functionalized. chemistryviews.org While not a direct installation of an amino or hydroxyl group, this demonstrates a valid strategy for achieving regiocontrol at the C3 position, which is often less accessible.

Alternatively, multicomponent reactions can assemble the highly substituted furan ring with defined regiochemistry in a single step. For instance, the reaction of an isocyanide, a 4-oxo-2-butynoate, and an aldehyde can produce 2-aminofuran derivatives with substituents at the 3, 4, and 5 positions. nih.govrsc.org The regioselectivity of the cycloaddition is typically high, reliably placing the amino group at the C2 position. nih.gov While this is a ring-forming reaction rather than a functionalization of a pre-existing furan, it provides a reliable method for achieving the desired 2-amino substitution pattern regioselectively. Further transformation would be required to introduce the 3-hydroxy group.

Stereoselective Synthesis Considerations

For an aromatic molecule like 2-aminofuran-3-ol, stereoselectivity is not a concern for the final ring. However, it is a critical consideration in the synthesis of its structural analogues, such as substituted dihydrofurans and tetrahydrofurans, which may serve as important precursors. The stereocenters created during the synthesis of these saturated or partially saturated rings can influence the properties and subsequent reactivity of the molecule.

Significant effort has been dedicated to the stereoselective construction of substituted tetrahydrofurans. nih.gov Methodologies often involve the diastereoselective cyclization of acyclic precursors. For example, Lewis acid-mediated condensation of aldehydes can lead to highly substituted tetrahydrofurans with good to excellent diastereomeric ratios. nih.gov The choice of Lewis acid can even invert the stereochemical outcome, allowing access to different diastereomers from the same precursor. nih.gov

Another powerful approach is the tandem reaction, where multiple bonds and stereocenters are formed in a single operation. The pyridinium (B92312) ylide-assisted tandem reaction, for instance, can produce fused 2,3-dihydrofuran (B140613) derivatives as single trans isomers, as confirmed by NMR spectroscopy and single-crystal X-ray analysis. acs.org

Table 2: Example of a Stereoselective Synthesis of a Dihydrofuran Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Pyridine (B92270) | 4-Chlorobenzaldehyde | Dimedone | Triethylamine | Fused 2,3-dihydrofuran | trans isomer only | acs.org |

| Pyridine | 4-Methylbenzaldehyde | 4-Hydroxycoumarin | Triethylamine | Fused 2,3-dihydrofuran | trans isomer only | acs.org |

| Pyridine | 2-Naphthaldehyde | Dimedone | Triethylamine | Fused 2,3-dihydrofuran | trans isomer only | acs.org |

These stereoselective methods provide access to a rich variety of saturated furan analogues, which can then be subjected to further chemical modifications, potentially including aromatization to fully substituted furan products.

Chemical Reactivity and Mechanistic Transformations of 2 Aminofuran 3 Ol

Reactions Involving the Furan (B31954) Ring System

The furan nucleus in 2-aminofuran-3-ol is the primary site for several key reactions, largely dictated by its high electron density.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction for aromatic compounds. In furan, substitution is favored at the 2-position (or α-position) because the carbocation intermediate (sigma complex) formed during the reaction is more stabilized by resonance compared to attack at the 3-position (β-position). chegg.comquora.compearson.com There are three resonance forms for the intermediate when attack occurs at the C2 position, while only two exist for attack at C3. quora.com

For 2-aminofuran derivatives, the powerful electron-donating amino group at C2 further activates the ring towards electrophilic attack. This group directs incoming electrophiles primarily to the C5 position. researchgate.net Should the C5 position be occupied, substitution then occurs at the C3 position. researchgate.net The hydroxyl group at C3, also being an activating group, reinforces this directing effect. Therefore, for this compound, electrophilic substitution is strongly predicted to occur at the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product |

| Bromination | Br+ | Br₂ in dioxane | 5-Bromo-2-aminofuran-3-ol |

| Nitration | NO₂+ | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-2-aminofuran-3-ol |

| Friedel-Crafts Acylation | R-C=O+ | Acyl halide / Lewis acid | 5-Acyl-2-aminofuran-3-ol |

| Formylation | HC=O+ | Vilsmeier-Haack reagent (POCl₃/DMF) | 5-Formyl-2-aminofuran-3-ol |

Nucleophilic Additions and Substitutions

The electron-rich nature of the furan ring in this compound generally makes it resistant to direct nucleophilic aromatic substitution. However, reactions with nucleophiles are possible, often involving ring-opening or addition-elimination pathways, particularly with dinucleophiles. researchgate.netnih.gov For instance, the interaction of furanone derivatives with nitrogen-containing nucleophiles like hydrazines can lead to recyclization processes where the furan ring is opened and a new heterocyclic system, such as a pyrazolone, is formed. nih.gov

In the case of this compound, strong nucleophiles could potentially attack the furan ring, leading to a loss of aromaticity and subsequent ring transformation, although such reactions are less common than electrophilic substitutions. The presence of the hydroxyl group might also facilitate certain intramolecular nucleophilic attacks if an appropriate electrophilic center is introduced elsewhere in the molecule.

Oxidation Pathways and Stability under Oxidative Conditions

2-Aminofurans are inherently sensitive to oxidative conditions due to their high electron density. researchgate.net The study of 2-aminofurans has historically been challenging due to their instability and tendency to decompose or polymerize. Photooxidative ring transformation has been observed in related compounds like 2-aminofuran-3-carbonitriles, which convert into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. researchgate.net

For this compound, several oxidation pathways can be postulated:

Ring Oxidation: The furan ring itself can be oxidized, potentially leading to ring-opened products like dicarbonyl compounds. Studies on furan and its alkylated derivatives show that oxidation initiated by hydroxyl radicals can lead to the formation of carboxylic acids and other oxygenated volatile organic compounds (OVOCs). researchgate.net

Functional Group Oxidation: The primary amino group can be oxidized. Furthermore, the hydroxyl group at C3 is a secondary alcohol moiety embedded within the enol structure of the ring, making it susceptible to oxidation. Oxidation of secondary alcohols typically yields ketones. libretexts.orgchemguide.co.uk

The combination of the electron-rich ring and the oxidizable amino and hydroxyl groups suggests that this compound is likely unstable under moderate to strong oxidative conditions, readily undergoing degradation or polymerization.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a valuable tool for constructing complex bicyclic systems from furan derivatives. 2-Aminofurans are known to participate in such reactions. researchgate.net While furan itself can act as a diene in Diels-Alder reactions, the electron-donating substituents in this compound would enhance its reactivity in normal electron demand Diels-Alder reactions with electron-deficient dienophiles.

Furthermore, various other cycloaddition strategies have been developed for the synthesis of 2-aminofuran scaffolds, such as [4+1] and [3+2] cycloadditions, highlighting the versatility of the furan ring in these transformations. nih.govrsc.org It is expected that this compound would readily engage in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) to yield highly functionalized oxabicyclic adducts.

Reactions of the Amino (–NH₂) Group

The primary amino group at the C2 position is a key reactive site, behaving as a potent nucleophile.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles such as acylating and alkylating agents. researchgate.net

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Given the presence of the hydroxyl group, which can also be acylated, achieving chemoselectivity is a key consideration. Under acidic conditions, the amino group is protonated, which deactivates it towards acylation. This strategy allows for the selective O-acylation of the hydroxyl group in amino alcohols. nih.gov Conversely, under neutral or basic conditions, the more nucleophilic amino group is expected to react preferentially (N-acylation).

Alkylation: Similar to acylation, the amino group can be alkylated using alkyl halides. This reaction typically proceeds via nucleophilic substitution. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. Selective alkylation of the hydroxyl group (O-alkylation) over the amino group can be achieved by first protecting the amino group, for example, by converting it into an imine, which can later be hydrolyzed. researchgate.net

Table 2: Predicted Selective Functionalization of Amino and Hydroxyl Groups

| Reaction | Reagent | Conditions | Predicted Major Product |

| N-Acylation | Acetyl Chloride | Pyridine (B92270) (base) | N-(3-hydroxyfuran-2-yl)acetamide |

| O-Acylation | Acetyl Chloride | Trifluoroacetic Acid (acid) | 2-aminofuran-3-yl acetate |

| N-Alkylation | Methyl Iodide | K₂CO₃ (base) | 3-hydroxy-N-methylfuran-2-amine |

| O-Alkylation | 1. Benzaldehyde2. Methyl Iodide / Base3. Hydrolysis | Protection-Alkylation-Deprotection Sequence | 2-amino-3-methoxyfuran |

Condensation Reactions

The primary amino group in this compound is nucleophilic and can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com This reaction, typically carried out under mild acidic or basic conditions, results in the formation of imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine. The rate of this reaction can be influenced by the steric and electronic properties of both the this compound and the carbonyl reactant.

| Reactant | Product | Reaction Conditions |

| Aldehyde (R'-CHO) | 2-(Alkylideneamino)furan-3-ol | Mild acid or base catalysis |

| Ketone (R'-CO-R'') | 2-(Dialkylideneamino)furan-3-ol | Mild acid or base catalysis |

This table represents the expected products from condensation reactions based on the general reactivity of primary amines.

Reactions of the Hydroxyl (–OH) Group

The hydroxyl group at the 3-position of this compound is a key site for functionalization, allowing for the introduction of various protecting groups or the formation of new linkages.

The hydroxyl group of this compound can undergo esterification with acylating agents such as acyl chlorides or carboxylic anhydrides. researchgate.netsavemyexams.comlibretexts.org This reaction is typically performed in the presence of a base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the carbonyl carbon of the acylating agent. savemyexams.com

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.com The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

| Reaction | Reagent | Product |

| Esterification | Acyl Chloride (R'-COCl) | 2-Aminofuran-3-yl acetate |

| Etherification | Alkyl Halide (R'-X) + Base | 2-Amino-3-(alkoxy)furan |

This table illustrates the expected outcomes of esterification and etherification based on the typical reactivity of alcoholic hydroxyl groups.

The hydroxyl group of this compound, being secondary in nature, can be oxidized to a ketone. msu.edu Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation, yielding 2-aminofuran-3(2H)-one. organicchemistrytutor.comlibretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially lead to the oxidation of the furan ring itself, in addition to the hydroxyl group. msu.edulibretexts.org The electron-rich nature of the furan ring makes it susceptible to oxidative degradation. libretexts.org

| Oxidizing Agent | Expected Product |

| Pyridinium Chlorochromate (PCC) | 2-Aminofuran-3(2H)-one |

| Potassium Permanganate (KMnO₄) | Ring-opened and/or degraded products |

This table summarizes the likely products of oxidation reactions based on the nature of the oxidizing agent.

Ring-Opening and Degradation Mechanisms

The furan ring in this compound is susceptible to ring-opening under acidic conditions. rsc.orgresearchgate.net Protonation of the furan oxygen can lead to a cascade of reactions, resulting in the formation of a 1,4-dicarbonyl compound. The presence of the amino and hydroxyl substituents can influence the stability of the ring and the specific mechanism of its opening. For instance, acid-catalyzed hydrolysis can lead to the cleavage of the furan ring to form linear dicarbonyl species. The stability of this compound is therefore a critical consideration in its handling and in the planning of synthetic routes involving this compound.

Formation of Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines, Furo[2,3-d]pyrimidines, Furo[3,2-b]thiazines)

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems due to its bifunctional nature. The amino group and the adjacent carbon atom of the furan ring can participate in cyclization reactions with appropriate reagents to form new rings.

Furo[2,3-b]pyridines: These can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.netresearchgate.netmdpi.com The reaction likely proceeds through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the pyridine ring fused to the furan core.

Furo[2,3-d]pyrimidines: The reaction of this compound with reagents containing a N-C-N unit, such as formamide (B127407), urea, or guanidine (B92328) derivatives, can lead to the formation of the furo[2,3-d]pyrimidine (B11772683) scaffold. researchgate.netresearchgate.netnih.govrsc.orgnih.gov These reactions typically involve the construction of the pyrimidine (B1678525) ring onto the furan template. For example, heating this compound with formamide would be expected to yield a furo[2,3-d]pyrimidine.

Furo[3,2-b]thiazines: The synthesis of furo[3,2-b]thiazines from 2-aminofuran derivatives has been reported. researchgate.net By analogy, this compound could potentially react with sulfur-containing reagents, such as α-haloketones followed by treatment with a sulfur source, or with reagents already containing a S-C-C-N fragment, to construct the thiazine (B8601807) ring.

| Fused System | Typical Reagents |

| Furo[2,3-b]pyridines | 1,3-Dicarbonyl compounds, α,β-unsaturated carbonyls |

| Furo[2,3-d]pyrimidines | Formamide, Urea, Guanidine, Isothiocyanates |

| Furo[3,2-b]thiazines | α-Halo ketones and a sulfur source, reagents with a S-C-C-N unit |

This table provides examples of reagent classes that could be used to synthesize the indicated fused heterocyclic systems from this compound.

Theoretical and Computational Chemistry of 2 Aminofuran 3 Ol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental tools for modeling molecular systems. For 2-Aminofuran-3-ol, these methods offer a detailed understanding of its geometric and electronic characteristics at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical compounds. mdpi.comnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to perform geometry optimization. researchgate.netnih.gov This process determines the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the planarity of the furan (B31954) ring and the specific orientations of the amino and hydroxyl substituents. The energetics calculated through DFT can predict the molecule's stability and the energy changes associated with chemical reactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-C2 | 1.37 Å |

| C2-C3 | 1.39 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.36 Å | |

| C5-O1 | 1.38 Å | |

| C2-N6 | 1.38 Å | |

| C3-O7 | 1.36 Å | |

| Bond Angle | ∠C5-O1-C2 | 106.5° |

| ∠O1-C2-C3 | 110.0° | |

| ∠C2-C3-C4 | 107.0° | |

| ∠O1-C2-N6 | 125.0° | |

| ∠C4-C3-O7 | 128.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for substituted furans as predicted by DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic structure of molecules. While computationally more demanding than DFT, ab initio calculations are crucial for obtaining highly accurate predictions of electronic properties and for benchmarking the results from other methods. nih.gov For this compound, these calculations can precisely map the electron distribution and predict its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and its implications for reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netscience.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The distribution of the HOMO is likely concentrated on the furan ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the ring's π-system.

Table 2: Representative FMO Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Implication |

| EHOMO | -5.85 | Indicates electron-donating capability (nucleophilic nature) |

| ELUMO | -0.95 | Indicates electron-accepting capability (electrophilic nature) |

| Energy Gap (ΔE) | 4.90 | Suggests moderate reactivity and kinetic stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released when an electron is added |

| Global Hardness (η) | 2.45 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.06 | Quantifies the electrophilic character of the molecule |

Note: These values are illustrative, based on typical calculations for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping and Mulliken Population Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. thaiscience.info For this compound, the MEP map would show significant negative potential around the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and the furan ring's oxygen, identifying them as primary sites for electrophilic interaction.

Mulliken Population Analysis provides a quantitative measure of the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.orglibretexts.org This analysis helps in understanding the distribution of electrons and the polarity of bonds. The calculated charges can be used to explain the molecule's dipole moment and its interaction with other polar molecules. chemrxiv.org

Table 3: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Atom Number | Mulliken Charge (a.u.) |

| O | 1 | -0.45 |

| C | 2 | +0.20 |

| C | 3 | +0.10 |

| C | 4 | -0.15 |

| C | 5 | -0.10 |

| N (of NH2) | 6 | -0.60 |

| O (of OH) | 7 | -0.55 |

| H (of NH2) | 8, 9 | +0.30 |

| H (of OH) | 10 | +0.40 |

Note: These charge values are representative and illustrate the expected charge distribution based on the electronegativity of the atoms.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis offers a detailed description of the Lewis-like bonding structure, including lone pairs, and quantifies delocalization effects due to hyperconjugation. wisc.eduwisc.edu This method analyzes the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the extent of charge delocalization and its contribution to the molecule's stability. researchgate.net

In this compound, significant stabilizing interactions are expected from the delocalization of the lone pair electrons of the nitrogen atom (nN) and the oxygen atoms (nO) into the antibonding π* orbitals of the furan ring. These interactions contribute to the resonance stabilization of the molecule.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N6) | π(C2-C3) | 25.5 | Lone pair delocalization into ring |

| n(N6) | π(C4-C5) | 5.8 | Lone pair delocalization into ring |

| n(O7) | π(C2-C3) | 18.2 | Lone pair delocalization into ring |

| n(O1) | σ(C2-C3) | 4.1 | Intramolecular hyperconjugation |

| π(C2-C3) | π*(C4-C5) | 15.7 | π-electron delocalization within the ring |

Note: E(2) estimates the stabilization energy from donor-acceptor interactions. The values are hypothetical examples.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.orgchemistrysteps.com For this compound, rotations can occur around the C2-N and C3-O bonds. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them.

Reaction Mechanism Pathway Exploration using Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For this compound, the exploration of reaction mechanism pathways using computational methods is crucial for predicting its reactivity, stability, and potential transformations. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, we can infer potential areas of investigation and methodologies from computational work on analogous furan systems and other heterocyclic compounds.

The primary approach for exploring reaction pathways involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT) and ab initio methods. These methods are employed to map out the potential energy surface (PES) of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.

Key Areas of Computational Investigation for this compound would include:

Tautomerization: this compound can exist in several tautomeric forms, including the corresponding imino-keto form. Computational studies would be instrumental in determining the relative stabilities of these tautomers in both the gas phase and in different solvents. The reaction pathway for the interconversion between these tautomers, including the calculation of the activation energy barrier for the proton transfer, would provide a deeper understanding of its chemical behavior.

Electrophilic and Nucleophilic Reactions: Computational models can predict the most likely sites for electrophilic and nucleophilic attack. By calculating molecular orbitals (such as HOMO and LUMO) and electrostatic potential maps, researchers can identify the electron-rich and electron-poor regions of the this compound molecule. This information is vital for understanding its reactivity towards various reagents. For instance, the amino group and the hydroxyl group are expected to be key sites for electrophilic attack, while the furan ring itself can participate in various reactions.

Cycloaddition Reactions: Furans are known to participate in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies could explore the feasibility and stereoselectivity of such reactions involving this compound. This would involve locating the transition states for the concerted or stepwise pathways and calculating the associated activation energies.

Oxidation and Ring-Opening Reactions: The stability of the furan ring in this compound towards oxidative conditions and potential ring-opening reactions could be investigated. Computational methods can model the interaction with various oxidizing agents and elucidate the step-by-step mechanism of ring cleavage, including the identification of any intermediates.

Illustrative Data from a Hypothetical Computational Study:

To illustrate the type of data generated from such studies, the following tables present hypothetical results for a computational investigation into the tautomerization and a representative electrophilic substitution reaction of this compound. These tables are based on typical outputs from DFT calculations.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | Gas Phase | 0.00 |

| Imino-keto tautomer | B3LYP/6-311+G(d,p) | Gas Phase | +5.7 |

| This compound | B3LYP/6-311+G(d,p) | Water (PCM) | 0.00 |

| Imino-keto tautomer | B3LYP/6-311+G(d,p) | Water (PCM) | +3.2 |

This hypothetical data suggests that the amino-enol form is more stable, and the stability of the imino-keto tautomer increases in a polar solvent like water.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Bromination at C5

| Reaction Step | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |

| Formation of σ-complex | B3LYP/6-311+G(d,p) | Acetic Acid (PCM) | 15.3 |

| Deprotonation | B3LYP/6-311+G(d,p) | Acetic Acid (PCM) | 2.1 |

This hypothetical data outlines the energetic barriers for the key steps in an electrophilic substitution reaction, indicating the formation of the σ-complex as the rate-determining step.

Pre Clinical Biological Activity and Molecular Mechanisms of Action in Vitro Studies

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The furan (B31954) nucleus is a constituent of numerous biologically active compounds, and its derivatives have been a focus of research for developing new antimicrobial agents. nih.gov In vitro studies have demonstrated that various synthetic derivatives possess a spectrum of activities against bacteria, fungi, and viruses.

Evaluation of Potency against Specific Microorganisms (In vitro)

The antimicrobial efficacy of furan and benzofuran (B130515) derivatives has been assessed against a range of pathogenic microorganisms.

Antibacterial Activity: A series of synthesized (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones demonstrated significant inhibitory effects against a wide spectrum of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govresearchgate.net These compounds also showed activity against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to suppress the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) for most tested compounds against E. coli ranging between 64 and 128 µg/mL. mdpi.com

Antifungal Activity: The antifungal potential of these compounds is also notable. Derivatives of 3-(furan-2-yl)propenoic acids and their hydroarylation products showed good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov Other research into benzofuran derivatives identified several compounds that inhibited the growth of pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Furo[2,3-f]quinolin-5-ol derivatives have also been reported as promising antifungal agents against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov

Antiviral Activity: While research is more extensive in antibacterial and antifungal domains, the furan scaffold is present in established antiviral drugs like Remdesivir and Molnupiravir. mdpi.com However, specific in vitro antiviral studies on simple 2-aminofuran-3-ol derivatives are less common in the reviewed literature. General screening methods, such as evaluating a compound's ability to prevent a virus-induced cytopathic effect (CPE) in cell cultures, are typically employed for initial assessment. usu.edu Studies on related heterocyclic systems, such as 2-amino-1,3,4-thiadiazole, have shown activity against HIV-1, suggesting a potential avenue for furan-based derivatives. nih.gov

| Compound Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus (including MRSA) | Remarkable Inhibition | nih.govresearchgate.net |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Klebsiella pneumoniae | Inhibitory Activity | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | MICs: 64-128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Good activity at 64 µg/mL | mdpi.comnih.gov |

| Benzofuran derivatives | Cryptococcus neoformans | Inhibited Growth | nih.gov |

| Benzofuran derivatives | Aspergillus fumigatus | Inhibited Growth | nih.gov |

| Furo[2,3-f]quinolin-5-ols | Candida, Aspergillus, Cryptococcus | Good Antifungal Activity | nih.gov |

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For benzofuranone derivatives, specific structural modifications have been shown to significantly influence their antibacterial activity.

One study synthesized two series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, differing by the position of the nitro group on the imidazole (B134444) ring (4-nitro vs. 5-nitro). nih.gov The results clearly indicated that the 5-nitroimidazole analogues were highly active against a range of bacteria, whereas the corresponding 4-nitroimidazole (B12731) analogues were ineffective. This highlights the critical role of the nitro group's position in conferring antibacterial properties. nih.gov Quantitative structure-activity relationship (QSAR) investigations of these compounds further helped to correlate the experimental activities with various physicochemical parameters of the molecules. nih.gov

In another example involving nitrofuran derivatives, QSAR analysis suggested that the same structural features describe the activities for both Gram-positive and Gram-negative bacteria and that while reduction of the nitro group is a necessary step for activity, it is not the sole determining factor. researchgate.net For antifungal benzofuran derivatives, a drastic increase in activity was observed when a methyl carboxylate compound was converted into its dibromo derivative, suggesting that halogenation can be a key strategy to enhance potency. nih.gov

Molecular Targets and Inhibition Mechanisms (e.g., Enzyme inhibition, cell wall/membrane disruption in vitro)

The antimicrobial mechanisms of furan derivatives are varied and can involve multiple cellular targets. The antimicrobial action of natural furan compounds has been associated with the selective inhibition of microbial growth and the modification of enzymes. nih.gov For certain benzofuran derivatives with antifungal properties, investigations into their molecular mechanisms pointed towards the mobilization of intracellular calcium (Ca2+), which is considered an important characteristic of their fungicidal activity. nih.gov

Other proposed mechanisms include the disruption of the bacterial cell wall or membrane. researchgate.net This is supported by observations where certain oleoresins containing furan-related structures were found to rupture the bacterial membrane, leading to growth inhibition of foodborne pathogens. researchgate.net For nitrofuran derivatives, their mode of action is generally understood to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of highly reactive, cytotoxic intermediates that can damage cellular macromolecules, including DNA.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In vitro)

Derivatives of furan and benzofuran have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in vitro, making them an area of active investigation in anticancer drug discovery.

Assessment of Efficacy against Various Cancer Cell Types (In vitro)

A wide array of furan-containing compounds has been screened for cytotoxicity against panels of human cancer cell lines.

Newly synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives were evaluated for their cytotoxic activity against human oral squamous cell lines (HSC-2, HSC-3) and salivary gland tumor cells (HSG). nih.gov The study found significant variability in sensitivity, with HSC-2 cells being the most sensitive and HSC-3 cells the most resistant. nih.gov Notably, normal human gingival fibroblasts were highly resistant to all tested compounds, suggesting a tumor-specific cytotoxic action. nih.gov

In another study, silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (a derivative of mucobromic acid) displayed better antiproliferative activity than the parent compound against a panel of cancer cell lines including colon cancer (HCT-116, HT-29), breast cancer (MCF-7), and liver cancer (HepG2, Hep3B). mdpi.com Colon cancer cells were found to be particularly sensitive to these derivatives. mdpi.com

Furthermore, certain 2-furanone derivatives have been screened by the National Cancer Institute (NCI) against 60 human cancer cell lines. One compound, in particular, showed high activity against several cell lines, including leukemia (SR), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), and breast cancer (T-47D). nih.gov

| Compound Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Aminomethylene-3(2H)-benzofuranones | HSC-2 (Oral Squamous) | High Sensitivity | nih.gov |

| 2-Aminomethylene-3(2H)-benzofuranones | HSG (Salivary Gland) | Moderate Sensitivity | nih.gov |

| 2-Aminomethylene-3(2H)-benzofuranones | HSC-3 (Oral Squamous) | Resistant | nih.gov |

| Silyl derivatives of furan-2(5H)-one | HCT-116 (Colon) | High Sensitivity (IC50 = 1.3 µM for one derivative) | mdpi.com |

| Silyl derivatives of furan-2(5H)-one | MCF-7 (Breast) | Effective (IC50 range 7.3 to 21.3 µM for one derivative) | mdpi.com |

| 2-Furanone derivative (3a) | SR (Leukemia) | High Activity | nih.gov |

| 2-Furanone derivative (3a) | NCI-H460 (Lung) | High Activity | nih.gov |

| 2-Furanone derivative (3a) | T-47D (Breast) | High Activity | nih.gov |

Mechanistic Insights into Apoptosis Induction or Cell Cycle Arrest (In vitro)

Understanding the molecular mechanisms behind the cytotoxic effects of these compounds is key to their development as therapeutic agents. In vitro studies have provided insights into their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

The most active 2-aminomethylene-3(2H)-benzofuranone compounds were found to induce internucleosomal DNA fragmentation in human promyelocytic leukemia HL-60 cells, a hallmark of apoptosis. nih.gov

More detailed mechanistic studies on a potent silyl derivative of furan-2(5H)-one (compound 3b) revealed that its antiproliferative effects in HCT-116 colon cancer cells are mediated through the induction of apoptosis. mdpi.com Flow cytometry analysis showed a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptotic cells. mdpi.com This was confirmed by annexin-V/PI double staining, which demonstrated a significant increase in both early and late apoptotic cell populations. mdpi.com At the molecular level, this compound was shown to cause the up-regulation of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, and the down-regulation of survivin, a protein that inhibits apoptosis. mdpi.com

Cell cycle analysis is another tool used to decipher the antiproliferative mechanism. While some anticancer drugs cause arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M), allowing for the induction of apoptosis, the effects can be cell-type and compound-specific. nih.govnih.gov For the furan-2(5H)-one derivatives, a significant increase in the sub-G1 population was the most prominent finding, pointing directly to apoptosis induction rather than a specific cell cycle phase arrest as the primary mechanism of action in HCT-116 cells. mdpi.com

Molecular Docking Simulations with Biomolecular Targets (e.g., Enzyme-substrate complexes, receptor interactions)

While specific molecular docking studies for this compound were not identified in the reviewed literature, in silico screening is a common method to investigate the potential interactions of furan-containing compounds with various biomolecular targets. nih.govresearchgate.net This computational technique predicts the binding affinity and orientation of a ligand within the active site of a protein, offering insights into potential inhibitory or modulatory activity.

Studies on structurally related furan derivatives highlight the utility of this approach. For instance, a series of furo[2,3-b]indol-3a-ol derivatives were synthesized and subjected to in silico screening to assess their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. nih.gov The results of these molecular docking simulations revealed excellent binding energies for certain derivatives, indicating a strong potential for interaction with the enzyme's binding pocket. nih.govresearchgate.net Similarly, molecular docking has been used to analyze 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Sortase A, a key enzyme in Gram-positive bacteria. nih.gov These studies showed that the docked compounds shared similar binding patterns with the native substrate, forming hydrogen bond interactions with critical amino acid residues like Cys184, Trp194, and Arg197 in the enzyme's active site. nih.gov

These examples demonstrate that molecular docking is a valuable tool for exploring the interactions of furan-based scaffolds with enzyme and receptor targets. Such simulations for this compound could elucidate its potential binding modes and affinities to various biological targets, guiding further experimental studies.

Other Investigated Biological Activities (In vitro, e.g., Anti-inflammatory, Analgesic, Antioxidant properties)

Direct in vitro studies on the anti-inflammatory, analgesic, and antioxidant properties of this compound are not extensively detailed in the available literature. However, the furan nucleus is a core component of many biologically active compounds, and numerous derivatives have been investigated for these effects. ijabbr.comdovepress.com

Anti-inflammatory Activity The furan scaffold is present in numerous compounds evaluated for anti-inflammatory properties. ijabbr.com Furan natural derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. dovepress.com For example, a synthetic dual inhibitor of cyclooxygenases (COX) and 5-lipoxygenase (LOX), 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), significantly suppressed carrageenan-induced paw edema in rats, a common model for inflammation. nih.gov Other studies on 2(3H)-furanones demonstrated good anti-inflammatory activity with reduced gastrointestinal toxicity. nih.gov

Analgesic Activity Various furan derivatives have shown potential analgesic effects. ijabbr.com Studies on 2(3H)-furanones and their nitrogen analogues, 1-benzylpyrrolones, revealed significant analgesic activity in both peripheral (acetic acid-induced writhing) and central (hot-plate test) models of pain. nih.gov The compound FPP-3 also demonstrated a dose-dependent analgesic effect in the acetic acid-induced writhing test in mice. nih.gov Furthermore, derivatives of dihydrofuran-2-one have been shown to possess analgesic activity in several rodent models of pain. nih.gov

Antioxidant Properties The antioxidant potential of the furan ring is a subject of significant research. researchgate.net The chemical structure of the furan ring allows it to participate in electron and hydrogen atom transfer, enabling the neutralization of free radicals. researchgate.net In vitro antioxidant assays are commonly used to evaluate these properties, including the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay and the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. biointerfaceresearch.com Studies on various furan derivatives have demonstrated notable antioxidant capacity. For instance, 2-(p-hydroxy phenyl styryl)-furan exhibits good antioxidant properties with an IC50 of approximately 40 μM in the DPPH assay. researchgate.net Similarly, benzofuran-2-one derivatives have been shown to reduce intracellular reactive oxygen species (ROS) levels in cellular models. nih.gov The antioxidant activity is often attributed to the ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. mdpi.commdpi.com

| Biological Activity | Compound Class/Example | In Vitro/In Vivo Model | Observed Effect | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Carrageenan-induced paw edema (rat) | Significant suppression of edema | nih.gov |

| Anti-inflammatory | 2(3H)-Furanones | Carrageenan-induced edema | Good anti-inflammatory activity | nih.gov |

| Analgesic | 2(3H)-Furanones | Acetic acid-induced writhing, Hot-plate test | Significant peripheral and central analgesic effects | nih.gov |

| Analgesic | Dihydrofuran-2-one derivatives | Hot plate, writhing, capsaicin- and glutamate-induced pain tests | Potent analgesic activity | nih.gov |

| Antioxidant | 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging assay | Good radical scavenging (IC50 ~ 40 μM) | researchgate.net |

| Antioxidant | Benzofuran-2-one derivatives | Cellular model of neurodegeneration | Reduction of intracellular ROS levels | nih.gov |

Exploration of Molecular Mechanisms (e.g., Reactive Oxygen Species (ROS) generation, DNA damage, protein accumulation in vitro)

Reactive Oxygen Species (ROS) Generation The role of furan derivatives in the generation or scavenging of Reactive Oxygen Species (ROS) is complex and context-dependent. ROS are highly reactive molecules, such as superoxide (B77818) anion and hydroxyl radicals, formed as natural by-products of aerobic metabolism. nih.gov While many furan compounds are investigated for their antioxidant properties by scavenging ROS, some can also induce oxidative stress. dovepress.comnih.gov For example, furan itself has been shown to promote the production of ROS and induce oxidative damage in mouse Sertoli cells in vitro by impairing the activity of antioxidant enzymes. nih.gov In another study, 2-Aminophenoxazine-3-one, a compound with a different heterocyclic structure but also containing an amino group adjacent to an oxygen-containing ring, was found to induce apoptosis in a glioblastoma cell line through the enhanced generation of ROS. nih.govresearchgate.net This suggests that while the furan scaffold can be part of antioxidant molecules, specific derivatives could potentially act as pro-oxidants under certain biological conditions.

DNA Damage The potential for furan and its derivatives to cause DNA damage has been investigated. In vitro studies have shown that furan can trigger apoptosis in cells by inducing DNA damage. nih.gov This genotoxic potential can be linked to oxidative stress. Other classes of furan derivatives, such as nitrofurans, are also known to cause DNA damage, including single-strand breaks in mammalian cells. mcmaster.ca The mechanism often involves reductive activation of the compound, leading to reactive intermediates that can interact with DNA. mcmaster.ca The formation of DNA adducts is another proposed mechanism of genotoxicity for certain complex quinones, which can lead to DNA strand breaks. nih.gov

Protein Accumulation There is limited specific information available from the provided search results regarding the ability of this compound or its close derivatives to cause protein accumulation as a primary mechanism of action. General cellular processes involve the accumulation of amino acids for subsequent incorporation into proteins, a process that relies on energy from oxidative metabolism. nih.gov However, this is a fundamental aspect of cell biology rather than a specific toxicological or therapeutic mechanism attributed to furan compounds.

| Molecular Mechanism | Compound/Class | Cell Line/Model | Finding | Reference |

|---|---|---|---|---|

| ROS Generation | Furan | TM4 Sertoli cells | Promotes ROS production and impairs antioxidant enzymes. | nih.gov |

| ROS Generation | 2-Aminophenoxazine-3-one | LN229 glioblastoma cells | Enhanced generation of ROS leads to apoptosis. | nih.govresearchgate.net |

| DNA Damage | Furan | TM4 Sertoli cells | Induces DNA damage, leading to apoptosis. | nih.gov |

| DNA Damage | Nitrofurans | Cultured mammalian cells | Induces DNA single-strand breaks. | mcmaster.ca |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Complex Research Matrices

Chromatography is a cornerstone of analytical chemistry, allowing for the separation of individual components from a complex mixture. For furan (B31954) derivatives, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of volatile and semi-volatile compounds like furan derivatives. The technique offers high selectivity and sensitivity, which is crucial when analyzing samples with complex matrices. nih.govnih.gov The initial GC separation resolves compounds based on their boiling points and interaction with the stationary phase, after which the mass spectrometer provides structural information and quantification. imreblank.chmdpi.com

For targeted analysis of furan compounds, such as furan fatty acids, GC coupled to a triple quadrupole mass spectrometer (GC-TQ/MS) operating in multiple reaction monitoring (MRM) mode is particularly effective. nih.gov This approach significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, allowing for quantification at very low levels, such as a limit of quantitation (LOQ) of 0.6 pg. nih.gov The success of GC-MS relies on the ability to identify characteristic fragmentation pathways of the target molecules, which allows for their unambiguous identification even when co-eluting with other compounds. imreblank.ch

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including polar and non-polar furan derivatives and amino acid analogues. mst.edu HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. dcu.ie For compounds like 2-Aminofuran-3-ol, which possess characteristics of amino acids, chiral stationary phases can be employed to separate enantiomers. mst.eduresearchgate.net For instance, a teicoplanin-based chiral stationary phase has been successfully used to resolve enantiomers of numerous unusual amino acids. mst.edu

The utility of HPLC is greatly expanded by coupling it with advanced detectors. Photodiode-array (PDA) detectors provide spectral information across a range of wavelengths, aiding in peak identification. mst.edu More powerfully, coupling HPLC with mass spectrometry (HPLC-MS) or even tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and structural confirmation. nih.gov For comprehensive structural elucidation of unknown metabolites in complex biological samples, directly coupled HPLC-NMR-MS systems have been utilized, as demonstrated in the investigation of 2,3-benzofuran metabolism. nih.gov

For the analysis of volatile furan derivatives in liquid or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique. mdpi.comgavinpublishers.com In HS-SPME, a coated fiber is exposed to the headspace (the gas phase above the sample), where volatile analytes partition onto the fiber coating. mdpi.com The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is dependent on several parameters that must be optimized for each specific application, including the type of fiber coating, extraction time and temperature, sample volume, and matrix effects like ionic strength. mdpi.comnih.gov This technique has been successfully coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) for the analysis of trace volatile compounds in highly complex matrices. nih.govsemanticscholar.orgrsc.org

Table 1: Example of HS-SPME Optimization Parameters for Biological Fluids This table is illustrative and based on typical optimization studies.

| Parameter | Range Studied | Optimized Value |

|---|---|---|

| Extraction Temperature | 35 - 60 °C | 45 °C |

| Extraction Time | 15 - 75 min | 50 min |

| Sample Dilution | None vs. 1:2 (v/v) | None |

| Salt Concentration (% NaCl) | 0 - 40% | 40% |

Data derived from optimization studies for volatile compound extraction. mdpi.com

Stable Isotope Dilution Analysis for Enhanced Accuracy and Sensitivity

Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard quantification method due to its high accuracy and precision. nih.govmdpi.com This technique involves adding a known amount of a stable isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response. nih.govfrontiersin.org

SIDA is typically paired with mass spectrometry-based methods like LC-MS/MS or GC-MS. The mass spectrometer can differentiate between the native analyte and the heavier isotopically labeled standard. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the labeled standard. nih.govmdpi.com This approach has been successfully applied to quantify metabolites of furan and 2-methylfuran (B129897) in human urine, demonstrating its suitability for biomarker studies in complex biological matrices. nih.govmdpi.com The development of a SIDA method requires the synthesis of the necessary stable isotopically labeled analogs of the target compounds. nih.gov

Method Validation for Research Applications (Linearity, LOD, LOQ, Precision, Accuracy)

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. gavinpublishers.comwjarr.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the research application. asean.orgresearchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. gavinpublishers.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wjarr.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. frontiersin.orgwjarr.com The LOQ is a critical parameter for trace analysis. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. wjarr.com

Table 2: Representative Method Validation Parameters for Furan Analysis by GC-MS This table presents typical performance characteristics from validated analytical methods.

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.999 nih.gov |

| LOD | Signal-to-Noise > 3 | 0.2 ng/g nih.gov |

| LOQ | Signal-to-Noise > 10 | 0.6 ng/g nih.gov |

| Precision (RSD) | < 15% | ≤ 2.56% nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 98.3 – 101.6% nih.gov |

Data compiled from various sources on analytical method validation. nih.govwjarr.comnih.gov

Potential Applications in Non Clinical Fields

As Synthetic Intermediates for Specialty Chemicals and Materials

The inherent reactivity of the 2-aminofuran scaffold suggests that 2-Aminofuran-3-ol could serve as a valuable synthetic intermediate. researchgate.net The electron-donating amino group at the C2 position activates the furan (B31954) ring, making it susceptible to various electrophilic substitutions and other transformations. researchgate.net

Furan derivatives have been extensively investigated as renewable building blocks for polymers. researchgate.net The di-functional nature of this compound, with its amino and hydroxyl groups, could theoretically allow it to act as a monomer in polymerization reactions. For instance, it could potentially undergo polycondensation reactions with diacids or diisocyanates to form novel polyesters, polyamides, or polyurethanes. The rigid furan ring incorporated into the polymer backbone could impart unique thermal and mechanical properties to the resulting materials. rsc.org The development of furan-based polymers is an active area of research, driven by the desire to create sustainable materials from biomass. nih.govnumberanalytics.com

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Resulting Polymer | Potential Properties |

| Diacid / Diacyl Chloride | Polyesteramide | Enhanced thermal stability, specific solubility |

| Diisocyanate | Polyurethane | Cross-linking potential, varied rigidity |

| Epoxide | Epoxy Resin | Good adhesive properties, chemical resistance |

This table is speculative and based on the general reactivity of amino and hydroxyl groups.

The 2-aminofuran moiety is a key structural element in various complex organic molecules and natural products. nih.gov The presence of both an amino and a hydroxyl group in this compound offers multiple points for further chemical modification, making it a potentially versatile building block in multi-step organic synthesis. scribd.com Its structure could serve as a scaffold for the synthesis of novel heterocyclic systems with potential applications in materials science or as ligands in coordination chemistry.

Catalysis and Reaction Engineering (e.g., Electrocatalytic Upgrading)

The catalytic upgrading of biomass-derived furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural, is a significant area of research for the production of biofuels and value-added chemicals. mdpi.com While direct studies on the electrocatalytic upgrading of this compound are not available, the furan nucleus is known to undergo various catalytic transformations. For instance, catalytic reduction can lead to the corresponding tetrahydrofuran (B95107) derivatives, while oxidation can yield other functionalized compounds. The amino and hydroxyl substituents on this compound would undoubtedly influence its behavior in such catalytic systems, potentially leading to novel transformation pathways and products.

Role in Bio-based Chemical Production (e.g., Biofuels, Biochemicals)

The production of furan derivatives from sugars is a key strategy in the development of biorefineries. researchgate.net The catalytic conversion of amino-sugars, which are abundant in biomass (e.g., from chitin), can lead to nitrogen-containing furanic compounds. nih.gov It is conceivable that this compound could be a target molecule or an intermediate in the biocatalytic or chemocatalytic conversion of these renewable resources. The direct catalytic conversion of bagasse fibers and other lignocellulosic biomass to furan building blocks is an area of active investigation. ucl.ac.uk

Potential in Agrochemistry (e.g., Fungicides, Nematicides)

Furan derivatives have found applications in the agricultural industry as pesticides and herbicides. ontosight.ai The biological activity of many heterocyclic compounds is highly dependent on the nature and position of their substituents. The specific arrangement of the amino and hydroxyl groups on the furan ring in this compound could potentially lead to derivatives with desirable agrochemical properties. The introduction of fluorine-containing moieties into furan rings is a known strategy to enhance the biological activity of agrochemicals. researchgate.net

Other Industrial and Research Applications (e.g., Decolorizing Agents, Flavor Enhancers in research settings)

The highly reactive nature of 2-aminofurans suggests they could be explored for various niche applications. In a research context, their ability to undergo reactions that lead to colored products could be investigated for applications in dye synthesis. researchgate.net While there is no direct evidence, the sensory properties of furan derivatives are diverse, and some are used as flavoring agents. researchgate.net The specific taste or aroma profile of this compound is unknown but could be a subject of future research.

Current Research Trends and Future Directions

Emerging Synthetic Strategies for Functionalized Furan (B31954) Derivatives

The synthesis of polysubstituted furans is a central theme in organic chemistry, with new methodologies offering greater efficiency and control. Transition metal-catalyzed reactions are among the most direct methods for constructing these heterocycles from simple starting materials nih.gov.

Recent strategies include:

Metal-Catalyzed Cyclizations: Cobalt(II) porphyrin complexes have been shown to effectively catalyze the metalloradical cyclization of α-diazocarbonyls with alkynes, producing polyfunctionalized furans with complete regioselectivity under mild conditions nih.gov. Similarly, various metals, including gold, palladium, and copper, are used to catalyze the cycloisomerization of appropriately substituted substrates to form the furan ring researchgate.nethud.ac.uk.

Cross-Coupling Reactions: Palladium and iron-catalyzed cross-coupling reactions are effective for creating 2-substituted furans thieme-connect.com. For instance, Suzuki coupling reactions using palladium catalysts effectively synthesize 2-aryl furans, while iron catalysts are useful for producing 2-alkyl furans thieme-connect.com.

One-Pot Processes: To improve efficiency, one-pot protocols using earth-abundant metals like iron and copper have been developed. These can involve sequential reactions, such as a regioselective iron(III)-catalyzed halogenation followed by a copper-catalyzed intramolecular O-arylation to form benzo[b]furans nih.gov.

Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides provide a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans from readily available starting materials organic-chemistry.org.

Table 1: Selected Modern Synthetic Methods for Furan Derivatives

| Method | Catalysts/Reagents | Starting Materials | Product Type | Reference |

| Metalloradical Cyclization | Cobalt(II) Porphyrin | α-diazocarbonyls, Alkynes | Polyfunctionalized furans | nih.gov |

| Intramolecular O-vinylation | Copper | Ketones, Vinyl bromides | 2,5-disubstituted furans | hud.ac.uk |

| Suzuki Coupling | Palladium | 2-bromofuran, Aryl boronic acids | 2-aryl furans | thieme-connect.com |

| One-Pot Halogenation/O-arylation | Iron(III), Copper | 1-arylketones | Benzo[b]furans | nih.gov |

Advanced Spectroscopic Techniques for Elucidating Dynamic Chemical Processes

Understanding the transient states and reaction pathways of furan derivatives is crucial for optimizing their synthesis and application. Advanced spectroscopic methods provide unprecedented insight into these ultrafast processes. Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique used to study the dynamics of photochemical reactions nih.gov.

For the parent furan molecule, TRPES with femtosecond time resolution has been used to map its photodynamics. Upon excitation to the S₂(π-π*) state, a nonadiabatic transition to the S₁ state occurs within approximately 10 fs nih.gov. Subsequent internal conversion to the ground state, involving C-O stretching and out-of-plane vibrations, happens after about 60 fs. Combining these experimental techniques with ab initio nonadiabatic dynamics calculations allows for a precise determination of these ultrafast events nih.gov. This approach, which can reveal phenomena like ultrafast ring-opening pathways, provides a powerful tool for understanding how substituents, such as the amino and hydroxyl groups in 2-Aminofuran-3-ol, would influence molecular dynamics researchgate.netarxiv.org.

Integration of Computational Approaches in Compound Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in furan research. DFT calculations are used to investigate reaction mechanisms, predict the stability of intermediates, and understand the electronic properties that govern reactivity acs.orgresearchgate.net.

Applications of computational approaches include:

Mechanistic Elucidation: DFT studies have been used to explore the mechanisms of cycloaddition reactions involving furan derivatives, determining whether pathways are concerted or stepwise and identifying the rate-determining steps pku.edu.cn.

Reactivity Prediction: Calculations of Fukui functions and other local reactivity descriptors help predict which sites on a furan molecule are most susceptible to nucleophilic or electrophilic attack. This is valuable for understanding how furan might interact with a catalyst or another reactant mdpi.com.

Catalyst-Substrate Interactions: Computational models can simulate the interaction between a furan derivative and a metal catalyst surface, such as Pd(111), to determine the most stable adsorption configurations and calculate the activation barriers for reactions like decarbonylation or reduction acs.org. This insight is critical for designing more efficient catalytic systems.

Exploration of Novel Biological Activities and Molecular Targets (In vitro)

Furan derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological properties nih.gov. Numerous studies have evaluated novel furan-containing molecules for their potential as therapeutic agents, particularly in oncology.

In vitro studies have demonstrated the potent anti-proliferative effects of various furan derivatives against a range of human cancer cell lines. For example, specific derivatives have shown significant cytotoxic activity against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar and even nanomolar range nih.govresearchgate.netnih.gov. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase nih.gov. Some derivatives are believed to exert their anticancer effects by promoting the activity of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin nih.govresearchgate.net.

Table 2: In Vitro Anticancer Activity of Selected Furan Derivatives

Sustainable and Green Chemistry Approaches in Furan Synthesis

The principles of green chemistry are increasingly being applied to furan synthesis, driven by the availability of furan precursors from renewable biomass catalysis-summit.comnih.gov. Furfural (B47365) and 5-hydroxymethylfurfural (HMF), which can be produced from the acid-catalyzed dehydration of carbohydrates found in lignocellulosic biomass, are key platform molecules catalysis-summit.comrsc.orgnih.gov.

Key green approaches include:

Renewable Feedstocks: Utilizing carbohydrates like cellulose, glucose, and fructose as starting materials provides a sustainable alternative to petroleum-based feedstocks rsc.orgscispace.comrsc.org.

Green Solvents and Catalysts: Ionic liquids (ILs) are being explored as recyclable solvents that can enhance catalytic activity by efficiently dissolving cellulosic material nih.govfrontiersin.org. Heterogeneous solid acid catalysts, such as zeolites and polyoxometalates, offer advantages like high thermal stability, adjustable acidity, and ease of separation and reuse frontiersin.org.

Non-Noble Metal Catalysts: To reduce costs and environmental concerns associated with precious metals, non-noble metals like iron, cobalt, nickel, and copper are being investigated for upgrading furan derivatives frontiersin.org.

Opportunities for Material Science and Catalytic Applications